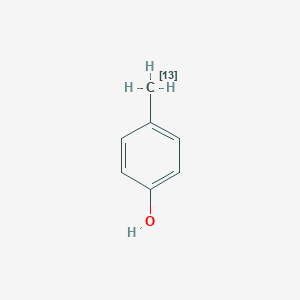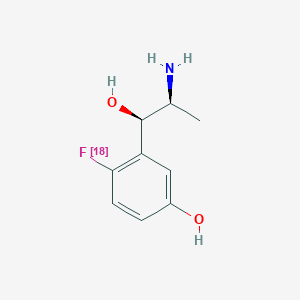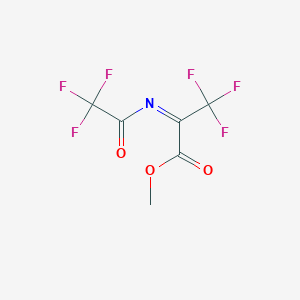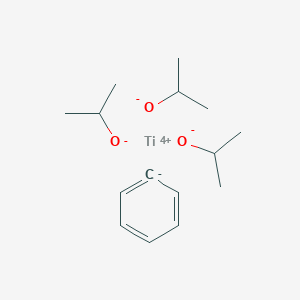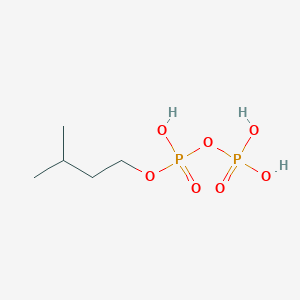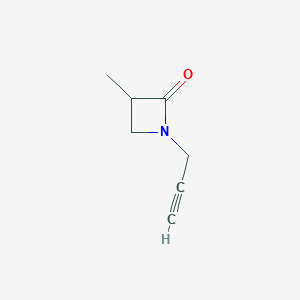
N-(2-propynyl)-3-methyl-2-azetidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-propynyl)-3-methyl-2-azetidinone (NPA) is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in a variety of studies to investigate its mechanism of action and its potential applications in various fields.
作用機序
N-(2-propynyl)-3-methyl-2-azetidinone functions as an irreversible inhibitor of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-propynyl)-3-methyl-2-azetidinone disrupts the normal protein degradation pathway, leading to the accumulation of misfolded and damaged proteins within cells. This, in turn, can lead to cell death or growth inhibition, depending on the specific cell type and context.
生化学的および生理学的効果
N-(2-propynyl)-3-methyl-2-azetidinone has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and context. In some cases, N-(2-propynyl)-3-methyl-2-azetidinone has been shown to induce cell death or growth inhibition, while in others it has been shown to have no effect or even promote cell growth. These effects are thought to be related to the specific target proteins and pathways affected by N-(2-propynyl)-3-methyl-2-azetidinone.
実験室実験の利点と制限
One of the major advantages of N-(2-propynyl)-3-methyl-2-azetidinone is its specificity for the proteasome, which allows for the selective inhibition of this important protein complex. This specificity also allows for the potential development of drugs targeting specific proteasome subunits or pathways. However, one limitation of N-(2-propynyl)-3-methyl-2-azetidinone is its irreversible inhibition of the proteasome, which can make it difficult to study the effects of transient proteasome inhibition.
将来の方向性
There are several future directions for research on N-(2-propynyl)-3-methyl-2-azetidinone and its potential applications. One area of interest is the development of new drugs targeting specific proteasome subunits or pathways. Another area of interest is the investigation of the role of N-(2-propynyl)-3-methyl-2-azetidinone in the regulation of protein quality control and cellular stress responses. Finally, the potential use of N-(2-propynyl)-3-methyl-2-azetidinone as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders, is an area of ongoing research.
合成法
The synthesis of N-(2-propynyl)-3-methyl-2-azetidinone involves the reaction of 3-methyl-2-azetidinone with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through several steps, including column chromatography, to obtain pure N-(2-propynyl)-3-methyl-2-azetidinone.
科学的研究の応用
N-(2-propynyl)-3-methyl-2-azetidinone has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-propynyl)-3-methyl-2-azetidinone has been used to investigate the role of dopamine in the brain and its potential implications for Parkinson's disease. In cancer research, N-(2-propynyl)-3-methyl-2-azetidinone has been used to study the role of the proteasome in cancer cell growth and survival. In drug discovery, N-(2-propynyl)-3-methyl-2-azetidinone has been used as a scaffold for the development of new drugs targeting various biological pathways.
特性
CAS番号 |
124443-41-0 |
|---|---|
製品名 |
N-(2-propynyl)-3-methyl-2-azetidinone |
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC名 |
3-methyl-1-prop-2-ynylazetidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-3-4-8-5-6(2)7(8)9/h1,6H,4-5H2,2H3 |
InChIキー |
VBEUUMVTLWAHCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)CC#C |
正規SMILES |
CC1CN(C1=O)CC#C |
同義語 |
2-Azetidinone,3-methyl-1-(2-propynyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



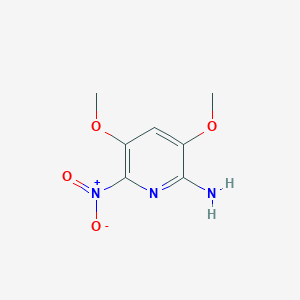
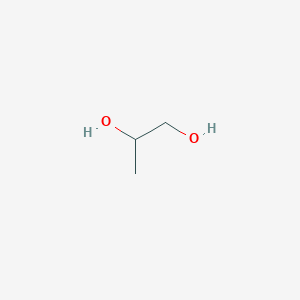
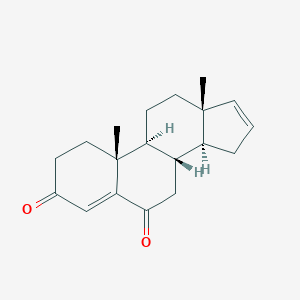
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
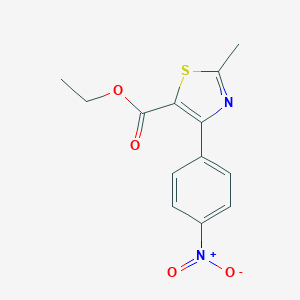
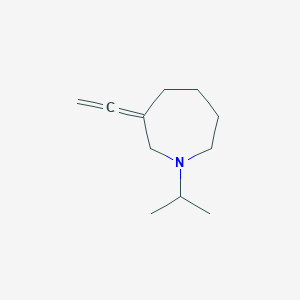
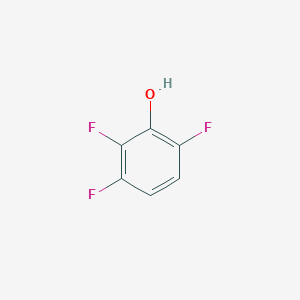
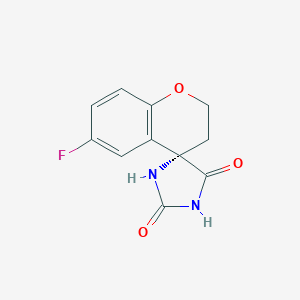
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
